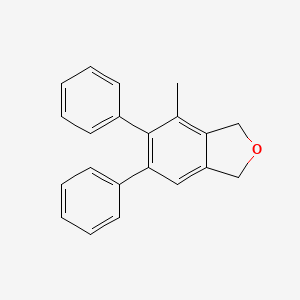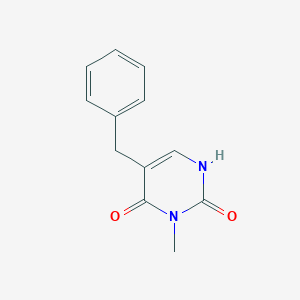
4-Methyl-5,6-diphenyl-1,3-dihydro-2-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5,6-diphenyl-1,3-dihydroisobenzofuran is a compound belonging to the isobenzofuranone family. These compounds are known for their diverse biological activities, including antioxidant, antimicrobial, and cytotoxic properties . The structure of 4-Methyl-5,6-diphenyl-1,3-dihydroisobenzofuran consists of a dihydroisobenzofuran core with methyl and diphenyl substituents, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,6-diphenyl-1,3-dihydroisobenzofuran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methylbenzaldehyde with diphenylacetic acid in the presence of a dehydrating agent can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of 4-Methyl-5,6-diphenyl-1,3-dihydroisobenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,6-diphenyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
4-Methyl-5,6-diphenyl-1,3-dihydroisobenzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits biological activities such as antioxidant and antimicrobial properties, making it useful in biological studies.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-5,6-diphenyl-1,3-dihydroisobenzofuran involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dihydroxy-5-methoxy-7-methylphthalide
- 4,5,6-Trihydroxy-7-methyl-1,3-dihydroisobenzofuran
- 1,1-Diphenyl-3-methyl-6,7-dimethoxy-1,3-dihydroisobenzofuran
Uniqueness
4-Methyl-5,6-diphenyl-1,3-dihydroisobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
61051-08-9 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-methyl-5,6-diphenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C21H18O/c1-15-20-14-22-13-18(20)12-19(16-8-4-2-5-9-16)21(15)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3 |
InChI Key |
YPWTYJODYLDEAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COCC2=CC(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)



![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)
![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)


